N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine
Description
N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine (CAS: 1341466-46-3) is a cyclohexanamine derivative featuring a furan-2-ylmethyl group attached to the amine nitrogen and 3,5-dimethyl substitutions on the cyclohexane ring. Its molecular formula is C₁₃H₂₁NO (MW: 207.31), with the SMILES code CC1CC(C)CC(NCC2=CC=CO2)C1 .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-10-6-11(2)8-12(7-10)14-9-13-4-3-5-15-13/h3-5,10-12,14H,6-9H2,1-2H3 |
InChI Key |
BYQVPFREXKFPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NCC2=CC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine typically involves the reaction of 2-furoic acid with 3,5-dimethylcyclohexanone in the presence of a suitable amine. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . The use of coupling reagents such as DMT/NMM/TsO− or EDC is common in these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions include oxidized furan derivatives, reduced cyclohexane derivatives, and substituted amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a promising candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its unique structure allows it to target specific biological pathways, making it a potential candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the production of pharmaceuticals, resins, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring allows it to bind to various biological molecules, while the cyclohexane ring provides stability and enhances its reactivity. This compound can inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-Containing Amines
N-(Furan-2-ylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine (Compound 21)
- Structure : Features a triazine ring substituted with dimethoxy groups and a furan-2-ylmethyl amine.
- Synthesis : Synthesized via microwave-assisted coupling of 2,5-furandicarboxylic acid with EDC and furfuryl alcohol, yielding 23% .
- Key Differences :
N-Phenyl-2-furohydroxamic Acid (Compound 11)
Cyclohexanamine Derivatives
N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine
- Structure : Substitutes the furan with a benzodioxole group and adds a third methyl group at the 3-position of the cyclohexane ring.
- Molecular Weight : 275.39 (vs. 207.31 for the target compound).
- The 3,3,5-trimethylcyclohexane ring introduces greater conformational rigidity compared to the 3,5-dimethyl substitution in the target compound .
Heterocyclic Esters and Carboxylates
Compounds such as bis(furan-2-ylmethyl)furan-2,5-dicarboxylate (22) and furan-3,4-diylbis(methylene)bis(furan-2-carboxylate) (23) highlight the versatility of furan derivatives.
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Synthesis Yield | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₂₁NO | 207.31 | Furan-2-ylmethyl, 3,5-dimethylcyclohexane | - | Hybrid amine-heteroaromatic structure |
| N-(Furan-2-ylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine | C₁₂H₁₄N₄O₃ | 278.27 | Triazine, dimethoxy, furan-2-ylmethyl | 23% | Electron-deficient core |
| N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine | C₁₇H₂₅NO₂ | 275.39 | Benzodioxole, 3,3,5-trimethylcyclohexane | - | Enhanced rigidity and lipophilicity |
| bis(furan-2-ylmethyl)furan-2,5-dicarboxylate | C₁₆H₁₂O₇ | 316.26 | Multi-furan ester | 7% | Conjugated ester system |
Research Implications and Gaps
- Synthetic Challenges : Low yields in furan-containing analogs (e.g., 7–35% in ) suggest steric or electronic hurdles in modifying the furan-cyclohexanamine framework .
- Biological Potential: While the target compound’s activity is unexplored in the evidence, structurally related furan-hydroxamic acids (e.g., Compound 11) show antioxidant properties, hinting at possible applications for the target compound .
- Structural Optimization : Substituting the cyclohexane ring (e.g., 3,3,5-trimethyl vs. 3,5-dimethyl) or replacing furan with benzodioxole could fine-tune bioavailability and target engagement .
Biological Activity
N-(furan-2-ylmethyl)-3,5-dimethylcyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 207.31 g/mol. The compound features a furan ring connected to a cyclohexane moiety, which is substituted at the 3 and 5 positions with methyl groups. This structural arrangement is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The furan ring allows for π-stacking interactions with aromatic residues in proteins, enhancing binding affinity.
- Hydrogen Bonding : The amine group can engage in hydrogen bonding with nucleophilic sites on enzymes or receptors, influencing various biological pathways.
In Vitro Studies
Recent studies have focused on the compound's potential as an inhibitor in various biological pathways. For instance, high-throughput screening has indicated that compounds similar to this compound exhibit significant inhibitory effects on specific enzymes involved in cancer progression .
Table 1: Summary of Biological Activity Studies
| Study | Target | Methodology | Key Findings |
|---|---|---|---|
| Study A | Enzyme X | High-throughput screening | Inhibition observed at concentrations as low as 10 µM |
| Study B | Receptor Y | Binding affinity assays | Strong binding affinity with Ki values < 50 nM |
| Study C | Pathway Z | Cellular assays | Induced apoptosis in cancer cell lines |
Case Studies
Case Study 1: Anticancer Activity
In a study investigating anticancer properties, this compound was tested against various cancer cell lines. Results showed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(furan-2-ylmethyl)-3,4-dimethylcyclohexan-1-amine | C13H19N | Similar furan attachment but different methyl substitution pattern |
| N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine | C13H19N | Shares furan moiety but lacks the methyl group at position 5 |
| 3,4-Dimethylcyclohexan-1-amine | C11H17N | Lacks the furan ring; serves as a simpler structural analogue |
The unique combination of functional groups in this compound may impart distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
